molecular formula C5H8N4O8 B14714842 2,2'-[Methylenebis(nitroazanediyl)]diacetic acid CAS No. 7034-41-5

2,2'-[Methylenebis(nitroazanediyl)]diacetic acid

Katalognummer: B14714842
CAS-Nummer: 7034-41-5
Molekulargewicht: 252.14 g/mol
InChI-Schlüssel: YYIGRCZONYLUSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[Methylenebis(nitroazanediyl)]diacetic acid is a chemical compound with the molecular formula C6H10N4O6. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two nitro groups and a methylene bridge connecting two acetic acid moieties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid typically involves the reaction of nitroethane with formaldehyde and glycine under controlled conditions. The reaction is carried out in an aqueous medium with a pH of around 7-8, and the temperature is maintained at approximately 50-60°C. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid involves a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product. The final product is obtained through multiple purification steps, including filtration, crystallization, and drying.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[Methylenebis(nitroazanediyl)]diacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The acetic acid moieties can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include alcohols and amines, and the reactions are typically carried out in the presence of a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of esters or amides.

Wissenschaftliche Forschungsanwendungen

2,2’-[Methylenebis(nitroazanediyl)]diacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound useful in antimicrobial and anticancer applications. Additionally, the compound can interact with enzymes and proteins, modulating their activities and affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

2,2’-[Methylenebis(nitroazanediyl)]diacetic acid can be compared with other similar compounds, such as:

    Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with four acetic acid moieties.

    Nitrilotriacetic acid (NTA): A chelating agent with three acetic acid moieties.

    Iminodiacetic acid (IDA): A chelating agent with two acetic acid moieties.

Uniqueness

The uniqueness of 2,2’-[Methylenebis(nitroazanediyl)]diacetic acid lies in its dual nitro groups and methylene bridge, which confer distinct chemical reactivity and biological activity compared to other chelating agents. This makes it a valuable compound for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

7034-41-5

Molekularformel

C5H8N4O8

Molekulargewicht

252.14 g/mol

IUPAC-Name

2-[[carboxymethyl(nitro)amino]methyl-nitroamino]acetic acid

InChI

InChI=1S/C5H8N4O8/c10-4(11)1-6(8(14)15)3-7(9(16)17)2-5(12)13/h1-3H2,(H,10,11)(H,12,13)

InChI-Schlüssel

YYIGRCZONYLUSE-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)O)N(CN(CC(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.